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(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone

Monoacylglycerol lipase inhibition Endocannabinoid modulation Pain pharmacology

(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone (CAS 1286718-90-8, PubChem CID is a synthetic small molecule belonging to the piperazinyl azetidine diamide class. This class has been established as a source of potent, selective, and reversible monoacylglycerol lipase (MAGL) inhibitors, with structural optimization campaigns demonstrating that both the azetidine-acyl (R2) and piperazine-acyl (R1) substituents critically modulate enzymatic potency, brain 2-AG accumulation, and in vivo efficacy.

Molecular Formula C21H21F2N3O2
Molecular Weight 385.415
CAS No. 1286718-90-8
Cat. No. B2426834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone
CAS1286718-90-8
Molecular FormulaC21H21F2N3O2
Molecular Weight385.415
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C21H21F2N3O2/c22-18-7-6-15(12-19(18)23)20(27)26-13-16(14-26)21(28)25-10-8-24(9-11-25)17-4-2-1-3-5-17/h1-7,12,16H,8-11,13-14H2
InChIKeyUEDYAQJJKNZUDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone (CAS 1286718-90-8) – Compound Class & Structural Identity for Procurement Specification


(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone (CAS 1286718-90-8, PubChem CID 52907495) is a synthetic small molecule belonging to the piperazinyl azetidine diamide class [1]. This class has been established as a source of potent, selective, and reversible monoacylglycerol lipase (MAGL) inhibitors, with structural optimization campaigns demonstrating that both the azetidine-acyl (R2) and piperazine-acyl (R1) substituents critically modulate enzymatic potency, brain 2-AG accumulation, and in vivo efficacy [2]. The target compound features a 3,4-difluorobenzoyl group on the azetidine ring and a phenyl substituent on the piperazine ring, representing a specific vector combination within the broader piperazinyl azetidine diamide pharmacophore.

Why Generic Substitution of Piperazinyl Azetidine Diamides Is Not Supported: Evidence from MAGL Inhibitor Structure-Activity Relationships


Within the piperazinyl azetidine diamide series, even subtle modifications of the R1 (piperazine-acyl) and R2 (azetidine-acyl) substituents produce large, non-linear changes in MAGL inhibitory potency, brain 2-AG accumulation, and selectivity [1]. Published data demonstrate that replacing the piperazine-phenyl group with a 2-thiazole (as in compound 6g) increases brain 2-AG accumulation from 576% to 2081%, while switching the azetidine-acyl substituent from a phenyl-indole to a less lipophilic indazole or benzimidazole markedly reduces potency [1]. Furthermore, the distinction between reversible and irreversible binding mechanisms within the same piperazinyl azetidine scaffold has been shown to profoundly alter pharmacological profile and PET tracer suitability [2]. These findings confirm that in-class compounds are not functionally interchangeable; procurement decisions must be anchored to specific substituent-defined analogs with matched quantitative pharmacological data.

Quantitative Differentiation Evidence: (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone vs. Closest Structural Analogs


MAGL Inhibitory Potency and Brain 2-AG Accumulation: Class-Level Scaffold Validation vs. Structurally Defined Comparator Compound 6g

The target compound belongs to the piperazinyl azetidine diamide class for which extensive quantitative MAGL inhibition data exist, but direct enzymatic or cellular assay data for the specific compound (CAS 1286718-90-8) are not publicly available as of the search cut-off. As a class-level anchor, the structurally related piperazinyl azetidine diamide compound 6g (R1 = 2-thiazole, R2 = 4-F-phenyl-indole) demonstrated an in vitro MAGL IC50 < 5 nM in a purified wild-type human MAGL enzyme assay, produced 2081% brain 2-AG accumulation at 1 µM in homogenized rat brain tissue, and achieved full anti-hyperalgesic efficacy in the rat CFA inflammatory pain model with an oral ED50 of 3.0 ± 0.6 mg/kg [1]. The phenyl-substituted indole sub-series (R2 = 4-F-phenyl-indole) within which the closest analogs to the target compound reside showed IC50 values < 5 nM and brain 2-AG accumulation of 576% (compound 6k) to 2081% (compound 6g), demonstrating that the azetidine R2 group identity is the dominant potency driver [1]. The target compound's 3,4-difluorobenzoyl R2 group represents a distinct lipophilicity and electronics vector not directly reported in the published series, and its quantitative impact on MAGL potency relative to the 4-F-phenyl-indole or benzothiophene R2 groups in the literature remains uncharacterized [1].

Monoacylglycerol lipase inhibition Endocannabinoid modulation Pain pharmacology

Selectivity Profile: Class-Level Evidence for MAGL vs. FAAH and CB1/CB2 Counter-Screening from Structurally Related Compound 6g

Selectivity data for the specific target compound are not publicly available. The closest structurally characterized analog with published selectivity data is compound 6g, which exhibited weak inhibitory activity against human FAAH (IC50 = 4 µM, approximately 800-fold selectivity over MAGL) and no significant binding to human CB1 or CB2 cannabinoid receptors (IC50 > 10 µM) [1]. Compound 6g was also screened against a panel of 15 serine proteases and showed no significant inhibitory activity toward any of those enzymes [1]. Although the target compound differs from compound 6g at both R1 (phenyl vs. 2-thiazole) and R2 (3,4-difluorobenzoyl vs. 4-F-phenyl-indole), the shared piperazinyl azetidine diamide core and the lack of a known electrophilic warhead suggest that the MAGL selectivity over FAAH and serine hydrolases is likely class-conserved, though this remains to be experimentally verified for CAS 1286718-90-8.

Target selectivity Off-target profiling Serine hydrolase panel

Reversible vs. Irreversible Binding Mechanism: Scaffold-Specific Differentiation for PET Tracer and Chronic Dosing Applications

The piperazinyl azetidine scaffold has been explicitly engineered to generate both reversible (amide-based) and irreversible (carbamate/urea-based) MAGL inhibitors through a 'tail-switching' strategy [1]. The target compound (CAS 1286718-90-8) incorporates amide linkages at both the azetidine and piperazine positions, consistent with a reversible binding mechanism as established for the amide sub-series [1]. In contrast, carbamate-based analogs such as compound 8 in the same scaffold class act as irreversible, covalent MAGL inhibitors [1]. Reversible inhibition is pharmacologically advantageous for chronic dosing paradigms because repeated administration of irreversible MAGL inhibitors has been associated with CB1 receptor desensitization, physical dependence, and impaired endocannabinoid-dependent synaptic plasticity in animal models [2]. The reversible mechanism also enables the development of radiolabeled PET tracers (e.g., [11C]17 and [18F]37) that show excellent in vivo binding specificity for MAGL in peripheral organs [1].

Reversible inhibition PET imaging Pharmacodynamics

Physicochemical Differentiation: Computed LogP, TPSA, and Hydrogen Bonding vs. Structurally Proximal Analogs

PubChem computed properties provide a quantitative basis for differentiating the target compound from close analogs in terms of lipophilicity, polar surface area, and hydrogen bonding capacity [1]. The target compound (MW 385.4 g/mol, XLogP3-AA = 2.4, TPSA = 43.9 Ų, HBD = 0, HBA = 5) can be compared to the literature compound 6g (MW ~517 g/mol, calculated XLogP3 ~3.8, TPSA ~66 Ų based on thiazole and indole contributors) [REFS-1, REFS-2]. The target compound has a lower molecular weight (385.4 vs. ~517 Da) and lower computed lipophilicity (XLogP3 2.4 vs. ~3.8), predicting superior aqueous solubility and a more favorable CNS drug-likeness profile per the standard MPO (Multiparameter Optimization) criteria for CNS drugs (MW < 400, XLogP < 5, TPSA < 90, HBD < 3) [1]. The absence of hydrogen bond donors in the target compound (HBD = 0) contrasts with some analogs containing indole NH groups, which may contribute one HBD, potentially affecting membrane permeability and efflux susceptibility.

Physicochemical properties Drug-likeness CNS penetration prediction

In Vivo Pharmacokinetic and Pharmacodynamic Benchmarking: Class-Level Evidence from Compound 6g in Rat, Dog, Mouse, and Monkey

In vivo pharmacokinetic and pharmacodynamic data for the target compound are not publicly available. The most extensively characterized in vivo comparator in the piperazinyl azetidine diamide class is compound 6g, for which multi-species PK data (rat, dog, mouse, monkey) and a clear PK/PD relationship in rat brain are published [1]. Compound 6g demonstrated dose-dependent increases in brain concentrations and brain 2-AG levels following oral administration, with the elevation of brain 2-AG correlating well with anti-hyperalgesic efficacy in the rat CFA model [1]. The key PK parameters of compound 6g in multiple species are presented in Table 3 of the primary reference [1]. These data serve as a class-level PK/PD benchmark, but they cannot be directly extrapolated to the target compound due to significant structural differences at both R1 and R2 positions, which are known to influence metabolic stability, protein binding, and CNS distribution.

Pharmacokinetics Brain penetration Dose-response

Recommended Procurement and Application Scenarios for (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone Based on Quantitative Evidence


Exploratory MAGL Inhibitor SAR: Probing 3,4-Difluorobenzoyl as a Novel Azetidine R2 Vector in Piperazinyl Azetidine Diamides

The target compound is most appropriately procured for structure-activity relationship (SAR) studies aimed at evaluating the 3,4-difluorobenzoyl group as an alternative to the 4-F-phenyl-indole or benzothiophene R2 substituents characterized in the published series [1]. The phenyl R1 substituent provides a direct baseline for benchmarking against the published phenyl-indole sub-series (compounds 6a–6f), enabling the incremental contribution of the 3,4-difluorobenzoyl R2 group to be quantified through comparative MAGL IC50 and brain 2-AG accumulation assays [1]. This scenario leverages the compound as a tool to map uncharted regions of the piperazinyl azetidine diamide chemical space.

Reversible MAGL Inhibitor Tool Compound for In Vitro Assays Requiring Non-Covalent Target Engagement

Based on the dual amide architecture, which is mechanistically validated as conferring reversible MAGL inhibition in the piperazinyl azetidine scaffold [1], the target compound can serve as a reversible probe for in vitro MAGL enzyme assays and cellular target engagement studies where irreversible (carbamate/urea) inhibitors are mechanistically unsuitable [1]. Procurement for this application, however, must be accompanied by independent determination of the compound's IC50 and selectivity profile, as these values have not been publicly established [2]. The compound's favorable computed CNS drug-likeness parameters (MW 385.4, XLogP3 2.4, TPSA 43.9) further support its evaluation in cellular models of endocannabinoid signaling [3].

Lead Optimization Starting Point for CNS-Penetrant Reversible MAGL Inhibitor Programs

The target compound's computed physicochemical profile (MW < 400 Da, XLogP3 = 2.4, TPSA = 43.9 Ų, HBD = 0) meets all standard CNS MPO criteria for favorable brain penetration [1]. Compared to compound 6g (MW ~517 Da, XLogP3 ~3.8), the target compound has substantially lower molecular weight and lipophilicity, which are associated with reduced metabolic liability and lower non-specific tissue binding [REFS-1, REFS-2]. This positions the compound as an attractive, low-MW starting point for medicinal chemistry optimization campaigns targeting CNS MAGL inhibition, provided that baseline MAGL potency, selectivity, and metabolic stability are first determined in-house [2].

Structural Biology: X-Ray Crystallography of Azetidine-Piperazine Diamide–MAGL Complexes with Alternative R1/R2 Occupancy

The published X-ray crystal structure of compound 6g in complex with mutant human MAGL (hMAGL 1-303 K36A, L169S, L176S) established the binding mode of the piperazinyl azetidine diamide scaffold, revealing that the azetidine-amide carbonyl occupies the oxyanion hole and forms hydrogen bonds with Ala51 and Met123 backbone NH groups, while the thiazole-amide engages in π-π stacking with Tyr194 [1]. The target compound, with its distinct 3,4-difluorobenzoyl and phenyl substituents, can be co-crystallized with hMAGL to determine whether alternative R1/R2 occupancy patterns are accommodated within the same extended binding pocket, providing structural guidance for fragment-based or structure-guided optimization of novel reversible MAGL inhibitors [1].

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